(1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines This compound features a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a prop-2-enylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Reaction with Prop-2-enylamine: The aniline derivative undergoes a reaction with prop-2-enylamine under specific conditions, such as the presence of a base and a suitable solvent.
Purification: The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a primary or secondary amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Bromo-2-chlorophenyl)prop-2-enylamine
- (1R)-1-(4-Bromo-2-methylphenyl)prop-2-enylamine
- (1R)-1-(4-Bromo-2-iodophenyl)prop-2-enylamine
Uniqueness
(1R)-1-(4-Bromo-2-fluorophenyl)prop-2-enylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
VHMHWFRYUNTJAR-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C=C(C=C1)Br)F)N |
Canonical SMILES |
C=CC(C1=C(C=C(C=C1)Br)F)N |
Origin of Product |
United States |
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